molecular formula C12H11NO5S2 B3168625 3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 931744-67-1

3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No. B3168625
CAS RN: 931744-67-1
M. Wt: 313.4 g/mol
InChI Key: WMSAYCFROFLCEF-UHFFFAOYSA-N
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Description

“3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid” is an organic compound with the CAS Number: 931744-67-1 . It has a molecular weight of 313.36 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H11NO5S2 . The InChI Code is 1S/C12H11NO5S2/c1-18-9-4-2-8(3-5-9)13-20(16,17)10-6-7-19-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Advantages and Limitations for Lab Experiments

3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a wide range of biological activities, making it a versatile compound for drug discovery and development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological effects. Additionally, this compound has not been extensively studied in vivo, and its safety and efficacy need to be evaluated further.

Future Directions

There are several future directions for research on 3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid. One area of research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Another area of research could focus on evaluating the safety and efficacy of this compound in vivo. Additionally, further studies are needed to explore the potential applications of this compound in drug discovery and development, particularly in the areas of anti-inflammatory, anti-tumor, and anti-microbial therapy.

Scientific Research Applications

3-[(4-Methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell lines. This compound has also been shown to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, this compound has been found to have anti-microbial activity against various bacteria and fungi.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H332 . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of its vapors .

properties

IUPAC Name

3-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5S2/c1-18-9-4-2-8(3-5-9)13-20(16,17)10-6-7-19-11(10)12(14)15/h2-7,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSAYCFROFLCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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